molecular formula C18H15F3N4O2 B2641660 1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1396855-60-9

1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2641660
M. Wt: 376.339
InChI Key: BIONAKIYQSHTLQ-UHFFFAOYSA-N
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Description

The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. It also contains a phenylethyl group (a benzene ring attached to an ethyl group), a hydroxy group (OH), and a trifluoromethyl group (CF3) attached to a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the phenylethyl group, the hydroxy group, and the trifluoromethyl group attached to a phenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. For instance, the hydroxy group might undergo reactions typical of alcohols, such as esterification or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility and stability .

Scientific Research Applications

Ester Cleavage Properties in Surfactant Micelles Research on hydroxybenzotriazole derivatives, including those with similar structural motifs to the specified compound, has been conducted to understand their catalytic properties in the cleavage of esters within surfactant micelles. Such studies indicate the potential of these compounds in facilitating ester cleavage reactions, which could have implications in synthetic chemistry and biochemical processes (Bhattacharya & Kumar, 2005).

Antimicrobial Activity Triazole derivatives have been investigated for their potential antimicrobial activity. For instance, certain 1,4-disubstituted 1,2,3-triazole derivatives were synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. These findings suggest that triazole derivatives, including those structurally related to the compound , could serve as bases for developing new antimicrobial agents (Jadhav et al., 2017).

Synthesis and Biological Evaluation of Triazole Derivatives Further research has focused on synthesizing and evaluating triazole derivatives for possible biological activities, including anticancer properties. The synthesis of novel triazole compounds and their evaluation for biological activities underscore the versatility and potential therapeutic applications of this chemical class (Revankar et al., 1981).

Catalytic and Synthetic Applications Studies also explore the catalytic and synthetic applications of triazole derivatives, including their use in the synthesis of complex organic molecules. These research efforts highlight the importance of triazole compounds in organic synthesis, potentially offering new methodologies for constructing complex molecular architectures (Shainyan & Meshcheryakov, 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could involve further studies to elucidate its properties, potential applications, and mechanisms of action. It could also involve the development of new synthesis methods or the exploration of its use in various fields .

properties

IUPAC Name

1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c19-18(20,21)13-6-8-14(9-7-13)22-17(27)15-10-25(24-23-15)11-16(26)12-4-2-1-3-5-12/h1-10,16,26H,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIONAKIYQSHTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

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